(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine
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Overview
Description
(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, features a nitro group at the 8th position of the quinoline ring and a dimethylamino group attached to an ethenamine moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine typically involves the nucleophilic substitution of hydrogen in electron-deficient nitroquinolinesThe reaction conditions often include the use of potassium tert-butoxide as a base and dimethylamine as the nucleophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an aminoquinoline derivative, while substitution reactions can produce various substituted quinoline compounds.
Scientific Research Applications
(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dimethylamino group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(8-nitroquinolin-7-yl)acetate: Another quinoline derivative with similar structural features but different functional groups.
9-(8-nitroquinolin-7-yl)-9H-carbazole: A compound with a carbazole moiety instead of the dimethylamino group.
Uniqueness
(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
(E)-N,N-dimethyl-2-(8-nitroquinolin-7-yl)ethenamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15(2)9-7-11-6-5-10-4-3-8-14-12(10)13(11)16(17)18/h3-9H,1-2H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNZCVICGJMCPY-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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